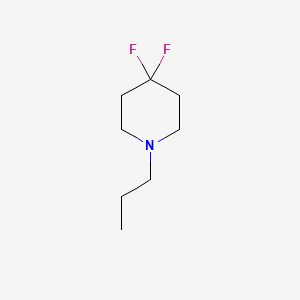

4,4-Difluoro-1-propylpiperidine

Description

Molecular Architecture and Stereochemical Considerations

4,4-Difluoro-1-propylpiperidine possesses a molecular formula of Carbon8Hydrogen15Fluorine2Nitrogen with a molecular weight of 163.21 atomic mass units. The structural framework consists of a six-membered saturated heterocyclic ring containing nitrogen, with two fluorine atoms positioned at the 4-carbon in a geminal arrangement. The nitrogen atom bears a propyl substituent, contributing to the overall molecular architecture and influencing the compound's conformational preferences.

The stereochemical configuration of this molecule is characterized by the presence of the difluoro substitution pattern at the 4-position of the piperidine ring. The canonical Simplified Molecular Input Line Entry System representation is FC1(F)CCN(CCC)CC1, which illustrates the structural connectivity and atomic arrangement. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C8H15F2N/c1-2-5-11-6-3-8(9,10)4-7-11/h2-7H2,1H3, providing a unique textual representation of the molecular structure.

The geminal difluoro substitution at the 4-position creates significant electronic effects within the piperidine ring system. Fluorine atoms, being highly electronegative, withdraw electron density from the carbon center, influencing the overall electronic distribution throughout the molecule. This substitution pattern also introduces steric considerations that affect the conformational flexibility of the piperidine ring.

The propyl group attached to the nitrogen atom adopts an extended conformation that minimizes steric interactions with the ring system. The rotational freedom around the carbon-nitrogen bond allows for multiple conformational states, though the preferred conformations are those that minimize unfavorable steric interactions between the propyl chain and the ring substituents.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound is not extensively documented in the available literature, the conformational behavior of this compound can be inferred from related fluorinated piperidine systems. The introduction of geminal fluorine atoms at the 4-position significantly influences the preferred conformations of the piperidine ring system.

The piperidine ring in this compound typically adopts chair conformations, similar to other six-membered saturated rings. However, the presence of the difluoro substitution creates preferential orientations that minimize intramolecular interactions. The fluorine atoms prefer equatorial positions when possible, reducing steric clashes and optimizing electronic interactions.

The conformational analysis reveals that the compound exhibits restricted rotation around certain bonds due to the presence of fluorine substituents. The carbon-fluorine bonds have shorter bond lengths compared to carbon-hydrogen bonds, contributing to the overall molecular rigidity. The nitrogen-propyl bond maintains considerable rotational freedom, allowing the propyl chain to adopt various orientations relative to the ring system.

Computational studies on similar fluorinated piperidine derivatives suggest that the difluoro substitution stabilizes certain ring conformations through electronic effects. The strong electronegativity of fluorine atoms creates dipole moments that influence intermolecular interactions and packing arrangements in the solid state.

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of this compound reflect the combined influence of molecular structure, intermolecular forces, and the presence of fluorine substituents. The compound exhibits a boiling point of 162.6±40.0 degrees Celsius at 760 millimeters of mercury pressure. This relatively moderate boiling point is consistent with the molecular weight and the nature of intermolecular interactions present in the liquid phase.

The vapor pressure of this compound is measured at 2.2±0.3 millimeters of mercury at 25 degrees Celsius, indicating moderate volatility at ambient temperature. This vapor pressure value suggests that the compound can exist in both liquid and vapor phases under normal atmospheric conditions, with significant vapor phase concentration achievable at elevated temperatures.

The flash point of the compound is determined to be 52.1±27.3 degrees Celsius, which places it in the category of flammable liquids requiring appropriate handling precautions. This relatively low flash point is attributable to the organic nature of the compound and the presence of volatile propyl and piperidine components.

The density of this compound is reported as 1.0±0.1 grams per cubic centimeter, indicating that the compound has a density very close to that of water. This density value is influenced by the presence of fluorine atoms, which are relatively heavy compared to hydrogen, and the overall molecular packing efficiency in the liquid state.

The melting point data for this compound is noted as not available in current literature, suggesting that either the compound remains liquid at very low temperatures or that comprehensive thermal analysis has not been completed. The absence of melting point data may also indicate challenges in crystallizing the compound under standard conditions.

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

The spectroscopic characterization of this compound provides crucial structural confirmation and insights into the electronic environment of various atomic centers within the molecule. Nuclear Magnetic Resonance spectroscopy reveals distinctive patterns arising from the fluorine substitution and the piperidine ring system.

In Hydrogen-1 Nuclear Magnetic Resonance spectroscopy, the compound exhibits characteristic multipicity patterns corresponding to the different proton environments. The propyl chain protons appear as typical alkyl signals, with the terminal methyl group showing as a triplet due to coupling with the adjacent methylene group. The methylene protons of the propyl chain exhibit complex multipicity due to coupling with neighboring carbons and the nitrogen center.

The piperidine ring protons display characteristic patterns influenced by the presence of fluorine substituents. The protons adjacent to the difluoro-substituted carbon experience significant chemical shift changes due to the deshielding effect of the electronegative fluorine atoms. The axial and equatorial protons on the ring exhibit distinct chemical shifts and coupling patterns that provide information about the preferred conformational states.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides direct information about the fluorine environment. The geminal fluorine atoms at the 4-position appear as equivalent signals due to their symmetrical arrangement. The chemical shift and multiplicity of the fluorine signals offer insights into the electronic environment and the influence of neighboring groups.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with the difluoro-substituted carbon appearing significantly downfield due to the electron-withdrawing effect of the fluorine atoms. The propyl carbons and the remaining piperidine ring carbons show chemical shifts consistent with their respective environments and hybridization states.

Infrared spectroscopy identifies characteristic vibrational modes associated with the molecular structure. The carbon-fluorine stretching vibrations appear in the characteristic region between 1000-1400 wavenumbers, providing confirmation of the fluorine substitution. The carbon-hydrogen stretching modes of the alkyl and ring systems appear in the expected regions, while nitrogen-containing vibrational modes contribute to the fingerprint region of the spectrum.

Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 163, corresponding to the molecular weight of the compound. Fragmentation patterns provide structural information through the loss of specific molecular fragments, such as the propyl group or fluorine atoms, creating characteristic daughter ions that confirm the proposed structure.

Solubility Parameters and Partition Coefficients

The solubility characteristics of this compound are governed by the interplay between the hydrophobic piperidine ring system, the polar nitrogen center, and the electronegative fluorine substituents. The compound exhibits amphiphilic properties due to the presence of both hydrophobic and polar structural elements.

The polarizability of the molecule is measured at 16.3±0.5 × 10^-24 cubic centimeters, indicating moderate molecular polarizability that influences intermolecular interactions and solubility behavior. This polarizability value reflects the electronic distribution within the molecule and the ease with which the electron cloud can be distorted by external electric fields.

The presence of fluorine atoms significantly impacts the compound's interaction with various solvents. Fluorine's high electronegativity and small size create unique solvation characteristics that differ from traditional hydrocarbon systems. The difluoro substitution enhances the compound's compatibility with polar aprotic solvents while maintaining some degree of solubility in nonpolar systems.

The nitrogen atom in the piperidine ring can participate in hydrogen bonding interactions as a hydrogen bond acceptor, contributing to the compound's solubility in protic solvents. The basicity of the nitrogen center is modulated by the electron-withdrawing fluorine substituents, affecting the compound's behavior in different pH environments.

Partition coefficient measurements, while not explicitly reported in available literature, can be estimated based on the molecular structure and similar compounds. The propyl substituent contributes to the lipophilic character of the molecule, while the fluorine atoms and nitrogen center provide polar interactions that influence the hydrophilic-lipophilic balance.

The solubility profile of this compound in various solvent systems reflects the complex interplay of molecular forces. In aqueous systems, the compound's solubility is limited by the hydrophobic nature of the propyl and piperidine components, though the polar nitrogen and fluorine centers provide some degree of water compatibility. In organic solvents, particularly those with complementary polarity characteristics, the compound exhibits enhanced solubility.

Propriétés

IUPAC Name |

4,4-difluoro-1-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N/c1-2-5-11-6-3-8(9,10)4-7-11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKQQVDONOMRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303522 | |

| Record name | 4,4-Difluoro-1-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159983-78-4 | |

| Record name | 4,4-Difluoro-1-propylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159983-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluoro-1-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-propylpiperidine typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) to introduce the fluorine atoms at the desired positions . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 4,4-Difluoro-1-propylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Hydroxylated or alkoxylated derivatives.

Applications De Recherche Scientifique

4,4-Difluoro-1-propylpiperidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its therapeutic properties, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 4,4-Difluoro-1-propylpiperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The propyl group contributes to its binding affinity and selectivity towards certain receptors or enzymes, modulating their activity and resulting in the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following table compares 4,4-Difluoro-1-propylpiperidine (hypothetical) with key analogues identified in the evidence:

Key Findings:

Substituent Effects :

- The propyl group in this compound likely increases lipophilicity compared to the polar sulfonamide group in CAS 1015170-98-5, enhancing membrane permeability but reducing aqueous solubility. In contrast, the benzyl group (CAS 155137-18-1) introduces aromaticity, which may improve binding to hydrophobic enzyme pockets .

- The sulfonamide group (CAS 1015170-98-5) could enhance hydrogen-bonding capacity, making it suitable for targeting polar active sites in enzymes .

Physicochemical Properties :

- The benzyl derivative (CAS 155137-18-1) has a higher molecular weight (211.25 vs. ~163.21 for the propyl variant) and a reported boiling point of 74–79°C under reduced pressure, suggesting volatility under specific conditions .

Applications: 1-Benzyl-4,4-difluoropiperidine is explicitly noted as a pharmaceutical intermediate, likely for CNS or antiviral drugs due to piperidine’s prevalence in such compounds . 4,4-Difluoropiperidine-1-sulfonamide (CAS 1015170-98-5) may serve in sulfonamide-based drug development (e.g., carbonic anhydrase inhibitors) .

Safety: Both the benzyl and hypothetical propyl variants are probable irritants, aligning with the Xi hazard code noted for CAS 155137-18-1 .

Activité Biologique

4,4-Difluoro-1-propylpiperidine is a piperidine derivative characterized by the presence of two fluorine atoms at the 4th position and a propyl group at the 1st position of the piperidine ring. Its molecular formula is CHFN, with a molecular weight of 163.21 g/mol. This compound has garnered attention due to its unique physicochemical properties and potential biological activities, particularly in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which include various receptors and enzymes. The incorporation of fluorine enhances the compound's lipophilicity and metabolic stability, facilitating effective interactions with biological membranes. The propyl group contributes to its binding affinity and selectivity towards certain receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Additionally, it could serve as a building block in the synthesis of pharmaceuticals targeting various diseases .

Comparative Analysis with Similar Compounds

The biological properties of this compound can be compared with other piperidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4,4-Difluoropiperidine | Lacks propyl group; only difluorinated | Generally lower lipophilicity |

| 4,4-Difluoro-1-butylpiperidine | Contains butyl group; affects binding affinity | Altered pharmacokinetic properties |

| 4,4-Difluoro-1-methylpiperidine | Methyl group instead of propyl; different sterics | Variability in receptor selectivity |

The unique substitution pattern of this compound enhances its bioactivity compared to these analogs.

Case Studies and Experimental Data

Recent studies have explored the antimicrobial activity of piperidine derivatives similar to this compound. For instance, derivatives were synthesized and evaluated for their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating promising results in inhibiting pathogen growth .

Table: In Vitro Antimicrobial Activity of Piperidine Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A (similar structure) | Xanthomonas axonopodis | 15 |

| Compound B (similar structure) | Ralstonia solanacearum | 18 |

| This compound | Alternaria solani | TBD |

These findings suggest that modifications in the piperidine structure can significantly influence biological activity.

Pharmacological Studies

Pharmacological evaluations have indicated that compounds like this compound might interact with neurotransmitter transporters such as DAT (Dopamine Transporter) and SERT (Serotonin Transporter). These interactions are crucial for developing treatments for psychiatric disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.